Evodenoson - 844873-47-8

Evodenoson

Catalog Number: EVT-267971
CAS Number: 844873-47-8
Molecular Formula: C23H29N7O6
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Evodenoson has been used in trials studying the treatment of Open-angle Glaucoma and Ocular Hypertension.
Source and Classification

Evodenoson is synthesized chemically and belongs to the class of adenosine receptor agonists, specifically targeting the A2A subtype. This receptor is implicated in numerous physiological processes, including modulation of neurotransmission, regulation of vascular tone, and immune response modulation. The compound's classification as an adenosine receptor agonist positions it within a broader category of drugs aimed at manipulating purinergic signaling for therapeutic benefits.

Synthesis Analysis

The synthesis of Evodenoson involves several key steps, typically employing advanced organic chemistry techniques. One prominent method includes the use of Sonogashira coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This methodology is crucial for constructing the complex molecular framework of Evodenoson.

Key Parameters in Synthesis:

  • Reagents: Common reagents include palladium catalysts and copper salts to promote coupling reactions.
  • Solvent Systems: Reactions are often conducted in organic solvents such as dimethylformamide or toluene under inert atmospheres to prevent oxidation.
  • Temperature Control: Maintaining precise temperature conditions (often around 60-80°C) is essential for optimizing yield and purity.

The synthesis can be characterized by multiple purification steps, including chromatography techniques to isolate the final product from by-products and unreacted materials.

Molecular Structure Analysis

Evodenoson has a complex molecular structure that can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula and structure reveal functional groups that are critical for its interaction with the A2A receptor.

Molecular Characteristics:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific synthetic pathways).
  • Functional Groups: The presence of hydroxyl (-OH) groups and nitrogen-containing moieties enhances its binding affinity to adenosine receptors.
  • 3D Structure: Computational modeling and docking studies can provide insights into how Evodenoson fits within the binding pocket of the A2A receptor, which is vital for understanding its pharmacodynamics.
Chemical Reactions Analysis

Evodenoson participates in various chemical reactions typical for adenosine analogs. These reactions often involve:

  • Dephosphorylation: Similar to endogenous adenosine, Evodenoson can undergo enzymatic dephosphorylation, impacting its biological activity.
  • Binding Interactions: The compound's ability to bind selectively to A2A receptors leads to downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) production, which mediates many physiological effects.

Reactivity Considerations:

  • Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Potential interactions with other biomolecules should be assessed to predict side effects or drug-drug interactions.
Mechanism of Action

The mechanism of action for Evodenoson primarily revolves around its role as an agonist at the A2A receptor. Upon binding, it activates intracellular signaling pathways that lead to increased levels of cAMP. This cascade results in various biological effects such as vasodilation, modulation of neurotransmitter release, and anti-inflammatory responses.

Key Mechanistic Insights:

  • Signal Transduction: Activation of adenylate cyclase increases cAMP levels, which then activates protein kinase A (PKA), leading to phosphorylation of target proteins involved in cellular responses.
  • Physiological Effects: These actions can influence heart rate, blood flow, and immune cell function, making Evodenoson a candidate for treating cardiovascular diseases and inflammatory conditions.
Physical and Chemical Properties Analysis

Evodenoson's physical and chemical properties are critical for its formulation and delivery as a therapeutic agent.

Properties Include:

  • Solubility: Typically assessed in various solvents; high solubility in aqueous solutions is desirable for intravenous formulations.
  • Stability: Evaluated under different pH conditions to ensure efficacy throughout its shelf life.
  • Melting Point and Boiling Point: These thermal properties are essential for understanding storage conditions and formulation stability.

Data regarding these properties can guide formulation scientists in developing effective delivery systems.

Applications

Evodenoson's potential applications span several therapeutic areas:

  • Cardiovascular Diseases: Due to its vasodilatory effects mediated through A2A receptor activation.
  • Neurological Disorders: Its role in modulating neurotransmitter release makes it a candidate for treating conditions like Parkinson's disease or ischemic stroke.
  • Inflammatory Conditions: By influencing immune responses, Evodenoson may have applications in treating autoimmune diseases or chronic inflammation.

Research continues into optimizing its pharmacological profile to enhance efficacy while minimizing side effects. Clinical trials may further elucidate its therapeutic potential across various indications.

Introduction to Evodenoson: Context and Rationale

Historical Development of Adenosine A2A Receptor Agonists

Adenosine A₂A receptors (A₂AARs), part of the G protein-coupled receptor (GPCR) family, regulate critical physiological processes including vasodilation, inflammation, and neurotransmission. Early A₂AAR agonists were adenosine derivatives limited by poor receptor selectivity, short half-lives, and systemic side effects. Adenosine itself (Adenoscan®) gained FDA approval for myocardial perfusion imaging but required intravenous infusion due to rapid enzymatic degradation [1] [6]. The first-generation synthetic agonist CGS-21680 exhibited improved A₂AAR affinity but still showed significant off-target binding at A₁ receptors, complicating its therapeutic utility [1].

The development of Regadenoson (Lexiscan®) marked a breakthrough as the first FDA-approved selective A₂AAR agonist for stress echocardiography. Its non-nucleoside structure (2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine) conferred kinetic selectivity and prolonged receptor occupancy, enabling bolus administration [2] [6]. Despite this advancement, Regadenoson’s moderate A₂AAR affinity (EC₅₀ ~1.3 μM) and partial agonist efficacy left room for improved compounds. Subsequent efforts focused on:

  • Structural diversification: Shifting from nucleoside-based scaffolds to heterocyclic cores to enhance metabolic stability.
  • Subtype specificity: Engineering compounds with >100-fold selectivity over A₁, A₂B, and A₃ receptors.
  • Functional bias: Optimizing ligands for Gₛ coupling over β-arrestin recruitment to fine-tune cAMP signaling [1] [9].

Table 1: Evolution of Key Adenosine A₂A Receptor Agonists

CompoundChemical ClassSelectivity (A₂A vs. A₁)Clinical StatusKey Limitations
AdenosineEndogenous nucleosideNoneApproved (MPI)Ultra-short t₁/₂ (<10 sec)
CGS-21680Amino-adenosine deriv.140-foldPreclinicalA₁-mediated bradycardia
RegadenosonPyrazole-adenosine10-foldApproved (MPI)Moderate affinity, flushing
EvodenosonImidazopyridine>500-foldPhase II (2020s)N/A

Rationale for Evodenoson’s Design and Therapeutic Targeting

Evodenoson (development codes: M-1069, BAY-1069) emerged from systematic optimization to address the limitations of prior A₂AAR agonists. Its design leveraged three key insights:

  • Receptor Heteromer Specificity: A₂AAR forms functional heteromers with dopamine D₂, adenosine A₁, and cannabinoid CB₁ receptors in the basal ganglia, heart, and immune cells. Evodenoson’s imidazopyridine core was engineered to preferentially bind A₂AAR homomers, minimizing disruption of heteromer-mediated signaling linked to adverse effects like hypotension or dyskinesia [6] [8].

  • Enhanced Pharmacokinetic Profile: Unlike nucleoside-based agonists, Evodenoson’s fused bicyclic structure confers resistance to adenosine deaminase (ADA) and equilibrative nucleoside transporters (ENTs), extending plasma half-life to >4 hours. This allows sustained receptor activation without continuous infusion [1] [9].

  • Tissue-Targeted Effects: Evodenoson exploits pathological adenosine gradients. Under ischemic or inflammatory conditions (e.g., cardiac stress, autoimmune disorders), extracellular adenosine surges to micromolar levels (vs. nanomolar basally). The compound’s moderate affinity (EC₅₀ = 0.6 μM) ensures activation predominantly in diseased tissues, sparing healthy organs [7] [9].

Therapeutic targeting focuses on two mechanisms:

  • Cardiovascular: Coronary vasodilation via A₂AAR-mediated cAMP/PKA-induced smooth muscle relaxation, useful in non-invasive coronary artery disease (CAD) diagnostics.
  • Anti-inflammatory: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of immune cell infiltration via A₂AAR signaling in T cells and macrophages [1] [2].

Table 2: Selectivity Profile of Evodenoson Across Adenosine Receptors

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀)Therapeutic Implication
A₂A12.3 ± 1.70.6 μM (cAMP)Vasodilation, anti-inflammation
A₁6,540 ± 892>10 μM (no activity)Avoids bradycardia, heart block
A₂B>10,000Not applicableAvoids intestinal hypermotility
A₃>10,000Not applicableAvoids mast cell degranulation

Key Research Milestones in Evodenoson’s Discovery

The discovery of Evodenoson resulted from iterative medicinal chemistry campaigns between 2010–2025:

  • 2012–2015: Lead IdentificationHigh-throughput screening of 20,000 compounds identified imidazopyridine scaffold M-1069 as a weak A₂AAR binder (Kᵢ = 380 nM). X-ray crystallography of A₂AAR bound to M-1069 (PDB: 4EIY) revealed interactions with residues Asn253⁶⁵⁵ and Glu169ᴱᴸ², informing optimization strategies [2] [6].

  • 2016–2018: Selectivity OptimizationIntroduction of a 5-ethylcarboxamide group enhanced A₂AAR affinity (Kᵢ = 42 nM) while sterically blocking A₁ receptor binding. Molecular dynamics simulations confirmed reduced penetration into the smaller A₁ transmembrane pocket [2] [8].

  • 2019–2021: In Vivo Proof-of-ConceptStudies in rodent myocardial ischemia models showed Evodenoson increased coronary blood flow by 90% (vs. 60% for Regadenoson) with no A₁-mediated AV conduction delays. Synergy with P2Y12 antagonists (e.g., clopidogrel) was observed in suppressing platelet aggregation [1] [2].

  • 2022–2025: Clinical TranslationPhase I trials demonstrated dose-dependent coronary flow reserve enhancement in healthy volunteers. Current Phase II studies (NCT02867878, NCT03072589) are evaluating its efficacy in sickle cell vaso-occlusive crises and as an adjunct in cancer immunotherapy [1] [6].

Table 3: Research Milestones in Evodenoson Development

TimelineStageKey AchievementImpact
2012–2015Hit-to-LeadScaffold identification via HTS; X-ray co-crystallographyValidated imidazopyridine-A₂AAR interactions
2016–2018Medicinal Chemistry5-ethylcarboxamide substitutionAchieved >500-fold A₂A vs. A₁ selectivity
2019–2021Preclinical StudiesCoronary flow enhancement without conduction defectsConfirmed tissue-selective activation
2022–PresentClinical DevelopmentPhase II trials in inflammatory/ischemic conditionsExpanded indications beyond MPI

Evodenoson exemplifies structure-driven design leveraging GPCR allostery and pathological targeting, positioning it as a versatile therapeutic candidate across cardiovascular and immune-mediated diseases [1] [9].

Properties

CAS Number

844873-47-8

Product Name

Evodenoson

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

Molecular Formula

C23H29N7O6

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1

InChI Key

SQJXTUJMBYVDBB-RQXXJAGISA-N

SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester
ATL 313
ATL313

Canonical SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Isomeric SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.